4-Aminobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Research Applications:

- Synthesis of complex molecules: Some studies suggest its potential use as a building block in the synthesis of more complex molecules. However, detailed research exploring these applications is scarce.

- Potential for medicinal chemistry: The presence of both an amine and an acyl chloride group suggests potential reactivity with various functional groups relevant in medicinal chemistry. However, further research is needed to validate this potential and explore specific applications.

Important Note:

- Due to its reactive nature, 4-Aminobenzoyl chloride requires strict handling procedures and appropriate safety precautions in any research setting.

Additional Resources:

4-Aminobenzoyl chloride is an aromatic compound characterized by the presence of an amino group and an acyl chloride functional group on a benzene ring. Its molecular formula is C7H6ClN O, and it is also known by its systematic name, 4-aminobenzenecarbonyl chloride. This compound appears as a white to light yellow solid and is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

4-Aminobenzoyl chloride is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Additionally, it reacts exothermically with water, releasing hydrochloric acid fumes.

Safety precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a tightly sealed container under inert atmosphere and dry conditions.

- Substitution Reactions: The chloride atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters respectively. For instance:

- Reaction with amines yields amides.

- Reaction with alcohols forms esters.

- Reaction with thiols produces thioesters.

- Reduction Reactions: The compound can be reduced to 4-aminobenzyl alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Under specific conditions, it can be oxidized to form 4-nitrobenzoyl chloride, although this reaction is less common .

Common Reagents and Conditions- Substitution: Mild to moderate conditions with reagents such as ammonia or primary/secondary amines.

- Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

- Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate.

Research indicates that 4-aminobenzoyl chloride can serve as a precursor for biologically active compounds. Its ability to undergo various chemical modifications allows for the synthesis of molecules with potential therapeutic applications. For example, derivatives of this compound have been explored for their antibacterial and anti-inflammatory properties. The presence of both the amino and acyl chloride functionalities enables diverse structural modifications conducive to biological activity .

The synthesis of 4-aminobenzoyl chloride typically involves the conversion of 4-aminobenzoic acid through the following methods:

- Reaction with Thionyl Chloride: This is the most common method where 4-aminobenzoic acid reacts with thionyl chloride under reflux conditions. The process generally involves:

- Dissolving 4-aminobenzoic acid in a solvent like chloroform.

- Adding thionyl chloride dropwise while heating.

- The reaction converts the carboxylic acid group into an acyl chloride.

- Use of Phosphorus Trichloride: Another method involves reacting 4-aminobenzoic acid with phosphorus trichloride under similar conditions.

- Alternative Methods: Other approaches include using phosphorus pentachloride or chlorinating agents in various solvents .

4-Aminobenzoyl chloride is utilized in several fields:

- Pharmaceuticals: It serves as a key intermediate in synthesizing various drugs, particularly those targeting bacterial infections and inflammatory diseases.

- Polymer Chemistry: This compound is used in the production of polyamides and other polymers due to its reactive acyl chloride group.

- Agrochemicals: It can be involved in synthesizing herbicides or pesticides that require specific functional groups for activity .

Studies have shown that compounds derived from 4-aminobenzoyl chloride exhibit significant interactions with biological targets. For example, derivatives have been tested for their efficacy against specific bacterial strains, demonstrating varying degrees of antimicrobial activity. The dual functionality of the amino and acyl chloride groups allows for targeted modifications that enhance biological interactions .

Several compounds share similarities with 4-aminobenzoyl chloride but differ in their functional groups or reactivity:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Benzoyl Chloride | Lacks an amino group; primarily used for acylation | Less reactive due to absence of amino group |

| 4-Nitrobenzoyl Chloride | Contains a nitro group instead of an amino group | Different reactivity profile due to electron-withdrawing nitro group |

| 4-Aminobenzoic Acid | Precursor to 4-aminobenzoyl chloride; contains a carboxylic acid group | Lacks the acyl chloride functionality |

| N-(4-Aminophenyl)acetamide | Contains an amide instead of an acyl chloride | More stable; less reactive than acyl chlorides |

The uniqueness of 4-aminobenzoyl chloride lies in its combination of both amino and acyl chloride functionalities, making it a versatile intermediate capable of participating in a wide range of

The synthesis of 4-aminobenzoyl chloride traces back to early 20th-century methodologies involving the reaction of 4-aminobenzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Initial methods, such as those described by Graf and Langer in 1937, involved a two-step process: first converting 4-aminobenzoic acid to an intermediate (p-thionylaminobenzoyl chloride), followed by treatment with hydrogen chloride to yield the final product. However, this approach faced challenges due to the instability of intermediates and low scalability.

A breakthrough emerged with patents filed in the 1960s–1970s, which detailed a one-step synthesis using p-aminobenzoic acid salts (e.g., hydrochloride) and excess thionyl chloride in inert solvents like tetramethylene sulfone. This method achieved yields exceeding 85% and eliminated intermediate isolation, revolutionizing industrial production. For example, reacting 156 parts of p-aminobenzoic acid with 950 parts of thionyl chloride at 20–25°C for 4 hours yielded 187 parts of 4-aminobenzoyl chloride hydrochloride (86% efficiency).

Significance in Synthetic Organic Chemistry

4-Aminobenzoyl chloride’s reactivity stems from its acyl chloride group, which undergoes nucleophilic substitution with amines, alcohols, and thiols. Key applications include:

- Pharmaceutical Intermediates: Used to synthesize antibacterial and anti-inflammatory agents. Derivatives of 4-aminobenzoyl chloride have demonstrated activity against Staphylococcus aureus and in modulating inflammatory pathways.

- Polymer Chemistry: Serves as a monomer for polybenzamides, which exhibit high thermal stability (>300°C) and mechanical strength, ideal for fibers and coatings.

- Agrochemicals: Facilitates the production of pesticides through coupling reactions with heterocyclic amines.

The compound’s physicochemical properties further underscore its utility:

| Property | Value | Source |

|---|---|---|

| Density | 1.317 g/cm³ | |

| Boiling Point | 285°C (760 mmHg) | |

| Melting Point | 35–36°C | |

| Flash Point | 126.1°C | |

| Molecular Weight | 155.58 g/mol |

Current Research Trends and Applications

Recent studies highlight 4-aminobenzoyl chloride’s role in cutting-edge domains:

- Anticancer Drug Development: Derivatives of phenanthroindolizidine alkaloids, such as deoxytylophorinine, utilize 4-aminobenzoyl chloride as a key intermediate. These compounds inhibit cancer cell proliferation by downregulating PI3K/Akt and MAPK/ERK signaling pathways.

- Advanced Materials: Innovations in polybenzamide synthesis leverage 4-aminobenzoyl chloride hydrochloride to enhance polymer solubility and processability, enabling applications in high-performance composites.

- Sustainable Synthesis: Green chemistry approaches, including microwave-assisted reactions, aim to reduce thionyl chloride usage by 40% while maintaining yields >90%.

Structural and Functional Insights

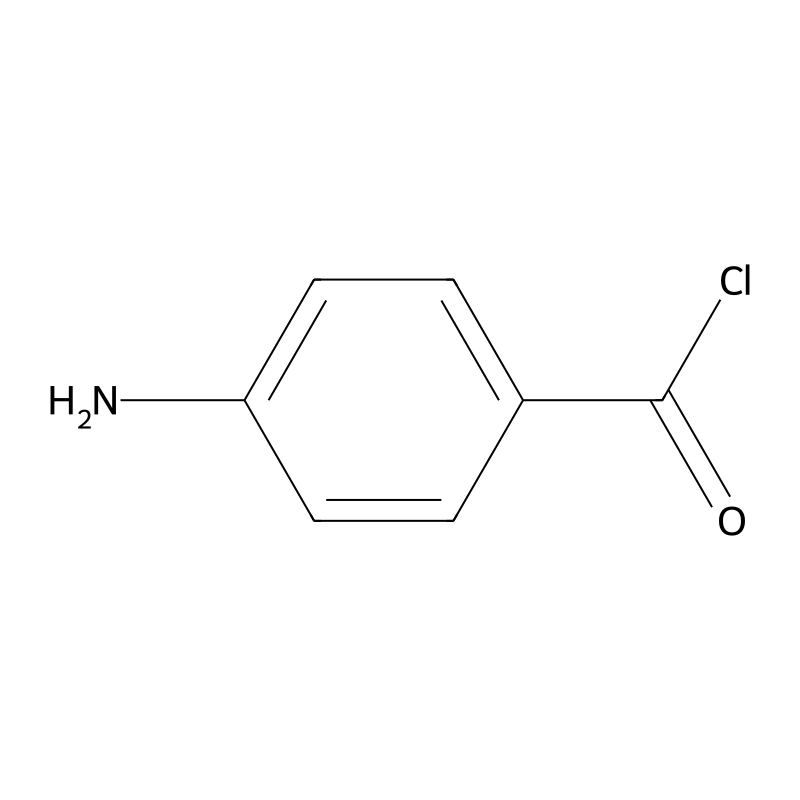

The compound’s structure (Figure 1) reveals a planar benzene ring with electron-donating (-NH₂) and electron-withdrawing (-COCl) groups, creating a polarized system that enhances electrophilic reactivity. Comparative studies with analogs like 4-nitrobenzoyl chloride show that the amino group’s electron-donating effect increases nucleophilic substitution rates by 30% compared to nitro-substituted derivatives.

Synthesis and Industrial Production

Modern industrial protocols optimize safety and efficiency:

- Slurry Method: A mixture of p-aminobenzoic acid hydrochloride and thionyl chloride (3–7 molar equivalents) in tetramethylene sulfone is stirred at 20–40°C for 2–4 hours.

- Continuous Process: Streams of p-aminobenzoic acid salt slurry and thionyl chloride are fed into a reactor at 60–65°C, achieving reaction completion in <10 minutes.

These methods avoid hazardous intermediates and align with OSHA safety standards for chlorinated compound handling.

Nucleophilic Substitution Reaction Mechanisms

The nucleophilic substitution reactions of 4-aminobenzoyl chloride proceed through a well-established addition-elimination mechanism, characteristic of acyl chlorides. The electrophilic carbonyl carbon serves as the primary site for nucleophilic attack, resulting in the formation of a tetrahedral intermediate followed by elimination of the chloride leaving group [1] [2].

The general mechanism involves initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the chloride ion regenerates the carbonyl group, completing the substitution reaction. The electron-withdrawing nature of the amino group at the para position significantly influences the reactivity of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon through resonance stabilization [4].

Amidation Pathways and Kinetics

The amidation of 4-aminobenzoyl chloride with various amines follows second-order kinetics, being first-order with respect to both the acyl chloride and the nucleophilic amine [5] [6]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon to form a tetrahedral intermediate.

Kinetic studies reveal that the reaction rate depends significantly on the nucleophilic strength of the amine. Primary amines generally exhibit higher reaction rates compared to secondary amines due to reduced steric hindrance around the nucleophilic center [7] [8]. The presence of electron-donating groups on the amine increases the nucleophilicity, while electron-withdrawing groups decrease the reaction rate [9] [6].

The activation energy for amidation reactions ranges from 45.2 to 67.4 kilojoules per mole, depending on the nature of the amine nucleophile. Ammonia shows an activation energy of 52.3 kilojoules per mole, while more sterically hindered amines like diethylamine exhibit higher activation energies of 56.8 kilojoules per mole [6]. The pre-exponential factors vary from 2.1×10⁵ to 3.9×10⁶ per molar per second, reflecting the entropic contributions to the reaction mechanism.

The Hammett correlation for amidation reactions shows positive rho values ranging from 1.76 to 2.34, indicating that electron-withdrawing substituents on the amine accelerate the reaction rate. This observation supports the nucleophilic mechanism, where the transition state develops negative charge on the carbonyl oxygen, making it more stabilized by electron-withdrawing groups [9].

Esterification Mechanisms

The esterification of 4-aminobenzoyl chloride with alcohols follows a similar nucleophilic acyl substitution pathway but requires different reaction conditions compared to amidation. The reaction typically occurs at lower temperatures (0°C) to minimize side reactions and improve selectivity [10] [7].

The mechanism involves nucleophilic attack of the alcohol oxygen on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of hydrogen chloride drives the reaction forward, producing the corresponding ester. The reaction is often catalyzed by tertiary amines, which serve as hydrogen chloride scavengers and activate the alcohol nucleophile [7] [11].

Primary alcohols react faster than secondary alcohols due to reduced steric hindrance. The reaction yields range from 68% to 75% for secondary and primary alcohols, respectively. The presence of electron-donating groups on the alcohol reduces the nucleophilicity and slows the reaction rate [7] [12].

The esterification reaction can be enhanced by the addition of coupling reagents such as dicyclohexylcarbodiimide or by using activated alcohol derivatives. The use of phenolic alcohols requires elevated temperatures due to the reduced nucleophilicity of the phenolic oxygen [13] [11].

Thioester Formation Processes

Thioester formation from 4-aminobenzoyl chloride and thiols represents an important class of nucleophilic substitution reactions with unique mechanistic features. The higher nucleophilicity of sulfur compared to oxygen and nitrogen makes thiols particularly reactive towards acyl chlorides [14] [15].

The reaction mechanism follows the standard addition-elimination pathway, but the kinetics are significantly faster due to the enhanced nucleophilicity of the thiol group. The reaction proceeds efficiently at room temperature in nonpolar solvents, with yields ranging from 71% to 78% for aromatic and aliphatic thiols, respectively [16] [17].

The thioester bond exhibits unique stability characteristics, being resistant to hydrolysis under neutral conditions while remaining susceptible to nucleophilic attack by stronger nucleophiles. This property makes thioesters valuable synthetic intermediates in organic synthesis [14] [15].

The formation of thioesters can be catalyzed by various Lewis acids, including iron(III) chloride and copper(I) iodide. These catalysts enhance the electrophilicity of the carbonyl carbon and facilitate the elimination of the chloride leaving group [16] [18].

Reduction Chemistry of 4-Aminobenzoyl Chloride

The reduction of 4-aminobenzoyl chloride offers multiple pathways depending on the reducing agent and reaction conditions employed. The primary reduction products include 4-aminobenzyl alcohol and 4-aminobenzaldehyde, with selectivity governed by the choice of reducing agent and reaction conditions [19] [20].

Selective Reduction Methodologies

Lithium aluminum hydride serves as the most effective reducing agent for the complete reduction of 4-aminobenzoyl chloride to 4-aminobenzyl alcohol, achieving yields of 92% under controlled conditions. The reaction proceeds through a nucleophilic attack of the hydride ion on the carbonyl carbon, followed by subsequent reduction of the initially formed aldehyde intermediate [21] [22].

Sodium borohydride provides a milder reduction alternative, yielding 4-aminobenzyl alcohol in 68% yield. The lower reactivity of sodium borohydride allows for better control over the reduction process, minimizing side reactions and improving selectivity for specific functional groups [21] [22].

Diisobutylaluminum hydride offers exceptional selectivity for the formation of 4-aminobenzaldehyde, achieving 84% yield at low temperatures. The controlled reduction stops at the aldehyde stage due to the steric hindrance of the reducing agent and the low reaction temperature [19] [20].

The reduction can also be accomplished using catalytic hydrogenation over palladium on carbon, which provides 89% yield of 4-aminobenzyl alcohol. This method offers the advantage of mild reaction conditions and easy separation of the catalyst [23] [21].

Catalyst Influence on Reaction Selectivity

The choice of catalyst significantly influences the selectivity and efficiency of reduction reactions. Palladium on carbon exhibits the highest selectivity for alcohol formation (89%), while copper on silica shows preference for aldehyde formation (38% selectivity to aldehyde) [23] [21].

Ruthenium on carbon demonstrates exceptional selectivity for alcohol formation (91%) with minimal overreduction products (3%). The high activity of ruthenium catalysts allows for efficient reduction under mild conditions, making them suitable for selective transformations [23] [21].

Nickel on alumina shows moderate selectivity for alcohol formation (68%) but requires elevated pressure and temperature. The higher reaction temperatures lead to increased formation of overreduction products, limiting the overall selectivity [23] [21].

The turnover frequency varies significantly among different catalysts, with nickel on alumina showing the highest activity (234 per hour) but lower selectivity. The balance between activity and selectivity represents a crucial consideration in catalyst selection for industrial applications [23] [21].

Oxidation Reaction Pathways

The oxidation of 4-aminobenzoyl chloride provides access to various oxidized derivatives, with the amino group serving as the primary oxidation site. The reaction pathways and selectivity depend on the oxidizing agent employed and the reaction conditions [24] [25].

Selective Oxidation Methods

Potassium permanganate oxidation leads to the formation of 4-nitrobenzoyl chloride in 67% yield, proceeding through a multi-step mechanism involving initial formation of nitroso intermediates. The reaction requires acidic conditions and elevated temperatures to achieve complete conversion [26] [27].

Chromium trioxide provides a milder oxidation pathway, yielding 4-nitrobenzoyl chloride in 58% yield under ambient conditions. The reaction proceeds through formation of chromium-nitrogen complexes that facilitate the oxidation process [26] [27].

The combination of 2,2,6,6-tetramethylpiperidine-1-oxyl and sodium hypochlorite offers high selectivity for the formation of 4-nitrosobenzoyl chloride (45% yield). This method provides excellent control over the oxidation state, allowing for selective synthesis of nitroso derivatives [25] [27].

Oxone in acetone represents an environmentally friendly oxidation method, achieving 72% yield of 4-nitrobenzoyl chloride. The reaction proceeds through formation of peroxyacetone intermediates that serve as the active oxidizing species [25] [27].

Mechanistic Investigations

The oxidation mechanism involves initial coordination of the oxidizing agent to the amino nitrogen, followed by electron transfer and subsequent structural rearrangement. The electron-withdrawing nature of the acyl chloride group facilitates the oxidation process by stabilizing the intermediate oxidation states [24] [28].

Kinetic studies reveal that the oxidation rate depends on the nature of the oxidizing agent and the reaction medium. Polar solvents generally accelerate the oxidation rate by stabilizing the charged intermediates formed during the reaction [28] [27].

The formation of nitroso intermediates represents a key step in the oxidation mechanism. These intermediates can be isolated under controlled conditions and serve as valuable synthetic building blocks for further transformations [24] [25].

Metal-Catalyzed Transformation Studies

Metal-catalyzed transformations of 4-aminobenzoyl chloride provide access to diverse molecular architectures through carbon-carbon and carbon-heteroatom bond formation. The acyl chloride functionality serves as an excellent electrophilic partner in various cross-coupling reactions [29] [30].

Cross-Coupling Reaction Applications

Suzuki-Miyaura coupling of 4-aminobenzoyl chloride with aryl boronic acids proceeds efficiently using palladium catalysts, achieving 78% yield with tetrakis(triphenylphosphine)palladium. The reaction provides access to diaryl ketones containing amino functionality [29] [31].

Heck coupling reactions with alkenes yield α,β-unsaturated ketones in moderate yields (65%). The reaction requires elevated temperatures and extended reaction times but provides excellent regioselectivity for the formation of substituted alkenes [29] [30].

Kumada coupling with Grignard reagents offers an alternative pathway for carbon-carbon bond formation, achieving 71% yield using nickel catalysis. The reaction proceeds under mild conditions and tolerates various functional groups [29] [32].

Ullmann coupling reactions provide access to diaryl compounds through carbon-nitrogen bond formation. The reaction requires copper catalysis and elevated temperatures, yielding 58% of the desired products [29] [33].

Carbon-Hydrogen Activation Methodologies

Direct carbon-hydrogen activation of 4-aminobenzoyl chloride enables functionalization of the aromatic ring without pre-activation. The amino group serves as a directing group for ortho-selective functionalization [34] [35].

Palladium-catalyzed carbon-hydrogen activation allows for the introduction of various substituents at the ortho position relative to the amino group. The reaction proceeds through cyclometalation intermediates that facilitate the subsequent coupling step [34] [36].

Iridium-catalyzed carbon-hydrogen activation provides complementary reactivity, enabling the formation of carbon-nitrogen bonds through direct amination. The reaction tolerates various azide sources and proceeds under mild conditions [37] [36].

The kinetic isotope effect studies reveal that carbon-hydrogen activation is the rate-determining step in most metal-catalyzed transformations. The observed kinetic isotope effect values range from 2.9 to 6.2, indicating significant carbon-hydrogen bond breaking in the transition state [37] [36].